4-{[2-(4-Chlorophenyl)ethyl]amino}-4-oxobutanoic acid
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Overview
Description
4-{[2-(4-Chlorophenyl)ethyl]amino}-4-oxobutanoic acid is an organic compound with the molecular formula C12H14ClNO3 This compound is characterized by the presence of a chlorophenyl group, an amino group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Chlorophenyl)ethyl]amino}-4-oxobutanoic acid typically involves the reaction of 4-chlorophenylethylamine with succinic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-Chlorophenyl)ethyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[2-(4-Chlorophenyl)ethyl]amino}-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-(4-Chlorophenyl)ethyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-{[2-(4-Bromophenyl)ethyl]amino}-4-oxobutanoic acid: Similar structure but with a bromine atom instead of chlorine.
4-{[2-(4-Methylphenyl)ethyl]amino}-4-oxobutanoic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-{[2-(4-Chlorophenyl)ethyl]amino}-4-oxobutanoic acid is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, making this compound distinct from its analogs with different substituents.
Properties
Molecular Formula |
C12H14ClNO3 |
---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
4-[2-(4-chlorophenyl)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14ClNO3/c13-10-3-1-9(2-4-10)7-8-14-11(15)5-6-12(16)17/h1-4H,5-8H2,(H,14,15)(H,16,17) |
InChI Key |
FTEWGNHFOZMGKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCC(=O)O)Cl |
Origin of Product |
United States |
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